molecular formula C19H24BNO4S B1591258 N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide CAS No. 674776-54-6

N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide

Cat. No.: B1591258
CAS No.: 674776-54-6
M. Wt: 373.3 g/mol
InChI Key: RLVWYHYMSBRBKK-UHFFFAOYSA-N
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Description

N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide is a boronic acid derivative characterized by its unique structure, which includes a boronic ester group and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of phenylboronic acid with tolylsulfonamide under specific conditions. The reaction typically involves the use of a catalyst and a solvent to facilitate the formation of the boronic ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Substitution reactions can occur at the boronic acid or sulfonamide moieties.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions may require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation can yield boronic esters or borates.

  • Reduction can produce reduced derivatives of the compound.

  • Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of other boronic acid derivatives and in cross-coupling reactions such as the Suzuki-Miyaura reaction.

  • Biology: It can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

  • Industry: It is used in the production of advanced materials and in the development of new chemical processes.

Mechanism of Action

The mechanism by which N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, leading to modulation of biological processes.

Comparison with Similar Compounds

  • N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide

Properties

IUPAC Name

4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4S/c1-14-6-12-17(13-7-14)26(22,23)21-16-10-8-15(9-11-16)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVWYHYMSBRBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584515
Record name 4-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674776-54-6
Record name 4-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 674776-54-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide
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N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide
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N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide

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